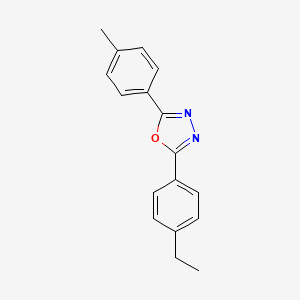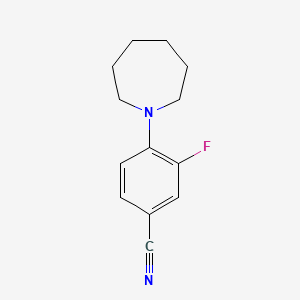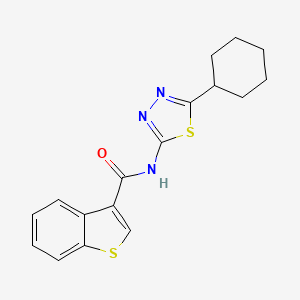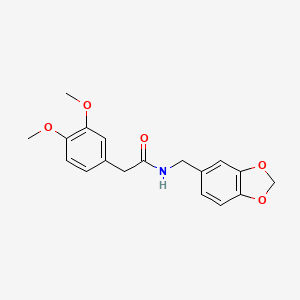![molecular formula C17H16F3NO3 B5777088 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide is a compound that features both a trifluoromethoxy group and a methylphenoxy group. The trifluoromethoxy group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide involves several steps. One common method includes the reaction of 3-methylphenol with an appropriate halogenated propanamide derivative under basic conditions to form the methylphenoxy intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine using reagents like lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide can be compared with other compounds containing trifluoromethoxy or methylphenoxy groups:
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethoxy group and are known for their high stability and reactivity.
Methylphenoxy derivatives: These compounds share the methylphenoxy group and are often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in the combination of these two functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-12-3-2-4-15(11-12)23-10-9-16(22)21-13-5-7-14(8-6-13)24-17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRMHSVGBXQBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
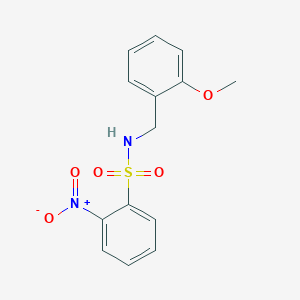

![(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B5777017.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B5777032.png)
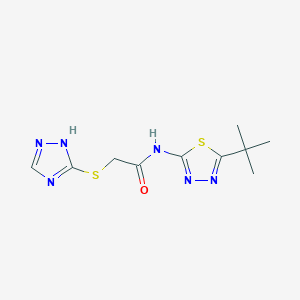
![2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)
![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5777055.png)
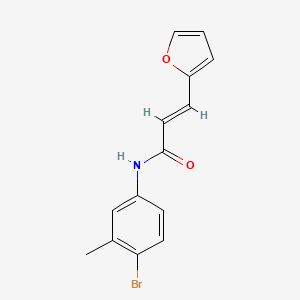
![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)
